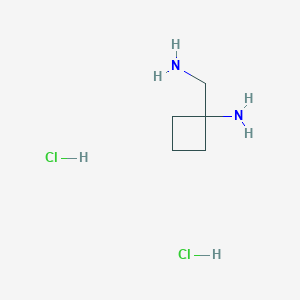

1-(Aminomethyl)cyclobutanamine dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1-(aminomethyl)cyclobutan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c6-4-5(7)2-1-3-5;;/h1-4,6-7H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIKXDZSDAUESGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CN)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

440100-10-7 | |

| Record name | 1-(aminomethyl)cyclobutan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Cyclobutane Ring Formation

The cyclobutane core is typically constructed via photochemical [2+2] cycloaddition or ring-closing metathesis . For example, ethylene derivatives undergo UV-induced dimerization to form cyclobutane intermediates. Alternatively, Grubbs catalysts facilitate metathesis of dienes, yielding strained cyclobutane systems.

Key Reaction Conditions :

Aminomethyl Group Introduction

Aminomethylation employs reductive amination or nucleophilic substitution . In one protocol, cyclobutanone reacts with benzylamine and sodium cyanoborohydride to form 1-(benzylaminomethyl)cyclobutanamine, followed by hydrogenolytic deprotection.

Optimization Parameters :

Dihydrochloride Salt Formation

The free base is treated with hydrochloric acid (2 equiv.) in ethanol or diethyl ether, precipitating the dihydrochloride salt.

Purification : Recrystallization from ethanol/water (1:3 v/v) yields >98% purity.

Comparative Analysis of Synthetic Methods

Process Optimization Strategies

Solvent and Temperature Effects

Catalytic Enhancements

- Palladium on Carbon (Pd/C) : Accelerates hydrogenolysis during deprotection (TOF = 120 h⁻¹).

- Acid Catalysts : p-Toluenesulfonic acid (pTSA) enhances imine formation in reductive amination.

Case Study: Industrial-Scale Synthesis

A patented route (WIPO PATENTSCOPE: CN101870670A) outlines the following steps:

- Bromination : γ-Butyrolactone + red phosphorus → γ-bromobutyrolactone (70% yield).

- Esterification : Reaction with methanol → methyl γ-bromobutyrate (85% yield).

- Cyclization : Diphenylmethylamine + ester → cyclobutane intermediate (60% yield).

- Hydrogenolysis : H₂/Pd-C → 1-(aminomethyl)cyclobutanamine (55% yield).

- Salt Formation : HCl in ethanol → dihydrochloride (95% yield).

Critical Notes :

- Ring Strain Management : Slow addition of diphenylmethylamine prevents oligomerization.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes diphenylmethane byproducts.

Analytical Validation

| Parameter | Method | Specification | Reference |

|---|---|---|---|

| Purity | HPLC (C18, 210 nm) | ≥98% | |

| Chloride Content | Potentiometric Titration | 20.5–21.5% (theory: 20.9%) | |

| Residual Solvents | GC-MS | <500 ppm (ethanol, ether) |

Challenges and Mitigation

Low Yields in Cyclization :

Hydroscopicity :

Emerging Methodologies

Recent advances include enzymatic desymmetrization of cyclobutane dicarboxylates to enantiomerically pure amines (ee >99%) and flow chemistry setups that reduce photochemical reaction times from days to hours.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Aminomethyl)cyclobutanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding cyclobutanone derivatives.

Reduction: It can be reduced to form cyclobutanamine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Cyclobutanone derivatives.

Reduction: Cyclobutanamine derivatives.

Substitution: Substituted cyclobutane derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Aminomethyl)cyclobutanamine dihydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(Aminomethyl)cyclobutanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s cyclobutane ring structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Additionally, the amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group Variations

1-(Methoxymethyl)cyclobutanamine Hydrochloride

- CAS/MDL : MFCD15474850

- Molecular Formula: C₆H₁₄ClNO

- Molecular Weight : 163.64 g/mol

1-(Aminomethyl)cyclobutane-1-sulfonamide Hydrochloride

- CAS : 2126162-91-0

- Molecular Formula : C₅H₁₃ClN₂O₂S

- Molecular Weight : 200.69 g/mol

- Key Differences: Incorporates a sulfonamide group, increasing hydrogen-bond donor/acceptor count (3 H-bond donors, 4 acceptors).

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

Structural and Property Comparison Table

Research Findings and Gaps

- Solubility Trends: Dihydrochloride salts generally exhibit higher aqueous solubility than neutral or mono-salts, critical for pharmaceutical formulations.

- Toxicity Data Limitations : Many analogs (e.g., methoxymethyl derivative) lack explicit hazard classifications, necessitating further studies.

Biologische Aktivität

1-(Aminomethyl)cyclobutanamine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and research findings.

1-(Aminomethyl)cyclobutanamine dihydrochloride can be synthesized through a multi-step process involving cyclobutanone, formaldehyde, and ammonium chloride. The final product is obtained by treating the intermediate with hydrochloric acid to yield the dihydrochloride salt. Its molecular formula is , with a molecular weight of 173.08 g/mol.

The biological activity of 1-(Aminomethyl)cyclobutanamine dihydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's cyclobutane ring structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Additionally, the amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function.

Pharmacological Effects

Research indicates that 1-(Aminomethyl)cyclobutanamine dihydrochloride may exhibit various pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.

- Cytotoxicity : In vitro studies have shown that the compound may induce cytotoxic effects in certain cancer cell lines, indicating potential applications in cancer therapy.

- Neuroprotective Effects : Some research points towards neuroprotective properties, suggesting that it may have implications in neurodegenerative disease treatment .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of 1-(Aminomethyl)cyclobutanamine dihydrochloride.

Table 1: Summary of Biological Activities

Potential Applications

Given its diverse biological activities, 1-(Aminomethyl)cyclobutanamine dihydrochloride holds promise for several applications:

Q & A

Q. What are the recommended storage and handling protocols for 1-(Aminomethyl)cyclobutanamine dihydrochloride?

- Methodological Answer: Store at 2–8°C in a dry environment to maintain stability. Avoid dust formation and exposure to incompatible materials (e.g., oxidizing agents). Use local exhaust ventilation during handling to minimize aerosol dispersion. Personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is mandatory. For prolonged exposure, use a P95 respirator (US) or P1 (EU) to mitigate respiratory irritation .

Q. What first-aid measures should be implemented in case of accidental exposure?

- Methodological Answer:

- Inhalation: Move to fresh air; administer artificial respiration if breathing stops. Seek medical attention.

- Skin Contact: Wash thoroughly with soap and water; remove contaminated clothing.

- Eye Exposure: Rinse with water for ≥15 minutes; consult an ophthalmologist.

- Ingestion: Rinse mouth; do not induce vomiting. Provide SDS to healthcare providers .

Q. What are the primary hazards and toxicity classifications for this compound?

- Methodological Answer: Classified under GHS as:

- H302: Harmful if swallowed (acute oral toxicity, Category 4).

- H315/H319: Causes skin/eye irritation (Category 2/2A).

- H335: May cause respiratory irritation.

No carcinogenic or mutagenic data available. Toxicity studies should follow OECD Test Guidelines 402 (acute dermal toxicity) and 403 (inhalation) to address data gaps .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized for scalability and purity?

- Methodological Answer: Utilize continuous flow synthesis to enhance reaction control and reduce byproducts. Automated reactors with real-time monitoring (e.g., inline FTIR or HPLC) improve yield consistency. Optimize solvent systems (e.g., aqueous-organic biphasic mixtures) to minimize degradation. Purity ≥95% can be achieved via recrystallization in ethanol/water .

Q. What experimental strategies are recommended for studying its interactions with biological targets?

- Methodological Answer:

- Binding Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for receptors/enzymes.

- Structural Studies: Perform X-ray crystallography or cryo-EM to resolve binding modes.

- In Silico Modeling: Apply molecular docking (AutoDock Vina) to predict interactions with cyclobutane ring substituents influencing target engagement .

Q. How do its physicochemical properties compare to cyclopropane-based analogs, and what are the implications for drug design?

- Methodological Answer: The cyclobutane ring increases conformational rigidity compared to cyclopropane analogs, potentially enhancing metabolic stability. However, reduced solubility (logP ~0.8 vs. cyclopropane analogs’ ~0.5) may require salt formation (e.g., hydrochloride) for bioavailability. Computational studies (e.g., DFT) can predict strain energy and reactivity differences .

Q. What are the critical data gaps in its toxicological profile, and how should researchers address them?

- Methodological Answer: No data exist on reproductive toxicity, neurotoxicity, or chronic exposure effects. Conduct:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.